![molecular formula C17H16N2O3S B6089648 2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1,4-dihydroquinazolin-4-one CAS No. 5487-23-0](/img/structure/B6089648.png)
2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1,4-dihydroquinazolin-4-one
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Overview
Description
2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1,4-dihydroquinazolin-4-one is a synthetic organic compound characterized by its unique structure, which includes a quinazolinone core linked to a methoxyphenoxyethyl group via a sulfanyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable carbonyl compound under acidic or basic conditions to form the quinazolinone core.
Introduction of the Sulfanyl Group: The quinazolinone core is then reacted with a thiol derivative, such as 2-(4-methoxyphenoxy)ethanethiol, under nucleophilic substitution conditions to introduce the sulfanyl group.
Final Coupling: The final step involves coupling the intermediate with an appropriate electrophile to complete the synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone core can be reduced to the corresponding tetrahydroquinazoline using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1,4-dihydroquinazolin-4-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. The sulfanyl group may play a role in modulating the compound’s reactivity and binding affinity to biological targets, while the quinazolinone core may interact with enzymes or receptors involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-4,5-diphenyl-1H-imidazole
- 2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 3-[(oxolan-2-yl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one
Uniqueness
2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1,4-dihydroquinazolin-4-one is unique due to its specific combination of a quinazolinone core and a methoxyphenoxyethyl group linked via a sulfanyl bridge. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[2-(4-methoxyphenoxy)ethylsulfanyl]-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-21-12-6-8-13(9-7-12)22-10-11-23-17-18-15-5-3-2-4-14(15)16(20)19-17/h2-9H,10-11H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZPCUBIKWDMMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80365028 |
Source
|
Record name | SMR000111373 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80365028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5487-23-0 |
Source
|
Record name | SMR000111373 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80365028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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